

LC-MS/MS quantification of Quercetin using d3 internal standard

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Compound of Interest

Compound Name: Quercetin-d3 (hydrate)

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Application Note & Protocol: LC-MS/MS Quantification of Quercetin in Human Plasma Using Deuterated Internal Standard (Quercetin-d3)

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Quercetin in human plasma.[1] To ensure maximum precision and compensate for matrix effects and recovery losses, Quercetin-d3 is utilized as the internal standard (IS). The method employs enzymatic hydrolysis to measure total quercetin (aglycone + conjugated metabolites) or direct extraction for free quercetin, followed by Liquid-Liquid Extraction (LLE). Chromatographic separation is achieved on a C18 column with a run time of <6 minutes. The method is validated according to FDA Bioanalytical Method Validation Guidance.

Introduction & Scientific Rationale

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a potent flavonoid with significant antioxidant and anti-inflammatory properties.[1][2][3][4] However, its quantification in biological matrices is complicated by three factors:

- **Rapid Metabolism:** In vivo, quercetin is extensively glucuronidated and sulfated. "Total Quercetin" analysis requires deconjugation.
- **Instability:** The catechol moiety (B-ring) is susceptible to oxidation at physiological pH.
- **Matrix Interference:** Plasma phospholipids can suppress ionization.

Why Quercetin-d3? Using a structural analog (like Kaempferol) is insufficient for regulated bioanalysis due to differential ionization efficiencies. Quercetin-d3 co-elutes with the analyte, experiencing the exact same matrix suppression and extraction efficiency, thereby providing a self-correcting quantification system.

Materials & Instrumentation

Reagents

- **Analyte:** Quercetin Dihydrate (>98% purity).
- **Internal Standard:** Quercetin-d3 (e.g., Cayman Chem Item No. 10005169).
- **Solvents:** LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
- **Stabilizer:** Ascorbic Acid (AA) or EDTA (to prevent oxidation).
- **Enzymes:**
 - Glucuronidase/Sulfatase (*Helix pomatia*) for total quercetin determination.

Instrumentation

- **LC System:** UHPLC (e.g., Agilent 1290, Waters ACQUITY).
- **Detector:** Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
- **Column:** ZORBAX SB-C18 (2.1 x 50 mm, 1.8 μ m) or ACQUITY BEH C18.[1]

Experimental Conditions

Mass Spectrometry Parameters (ESI-)

Operate in Negative Electrospray Ionization (ESI-) mode. The deprotonated molecule is monitored.^[5]^[6]

Compound	Precursor Ion ()	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (V)
Quercetin	301.0	151.0	179.0	25 - 30
Quercetin-d3	304.1	153.1	181.1*	25 - 30

*Note: Exact transitions for Quercetin-d3 depend on the deuteration position (A vs. B ring) provided by the specific vendor. Perform direct infusion optimization to confirm.

Chromatographic Conditions

- Mobile Phase A: 0.1% Formic Acid in Water.^[1]
- Mobile Phase B: Methanol (or Acetonitrile).^[1]
- Flow Rate: 0.35 mL/min.
- Column Temp: 40°C.

Gradient Profile:

- 0.0 min: 10% B
- 0.5 min: 10% B
- 3.0 min: 90% B
- 4.0 min: 90% B
- 4.1 min: 10% B
- 5.5 min: Stop

Sample Preparation Protocol

This workflow describes the extraction of Total Quercetin (including metabolites) from plasma. For Free Quercetin, skip Step 2 (Hydrolysis).

Step 1: Plasma Stabilization (Critical)

- Upon blood collection, immediately add Ascorbic Acid (final conc. 0.5-1%) to plasma to prevent oxidative degradation of quercetin [1].
- Store at -80°C until analysis.

Step 2: Enzymatic Hydrolysis (Optional)

- Thaw plasma on ice.
- Aliquot 100 µL plasma into a 1.5 mL tube.
- Add 50 µL of
-Glucuronidase/Sulfatase solution (in 0.1 M Acetate buffer, pH 5.0).
- Incubate at 37°C for 45-60 minutes.

Step 3: Internal Standard Addition

- Add 20 µL of Quercetin-d3 Working Solution (e.g., 500 ng/mL in MeOH).
- Vortex briefly.

Step 4: Liquid-Liquid Extraction (LLE)

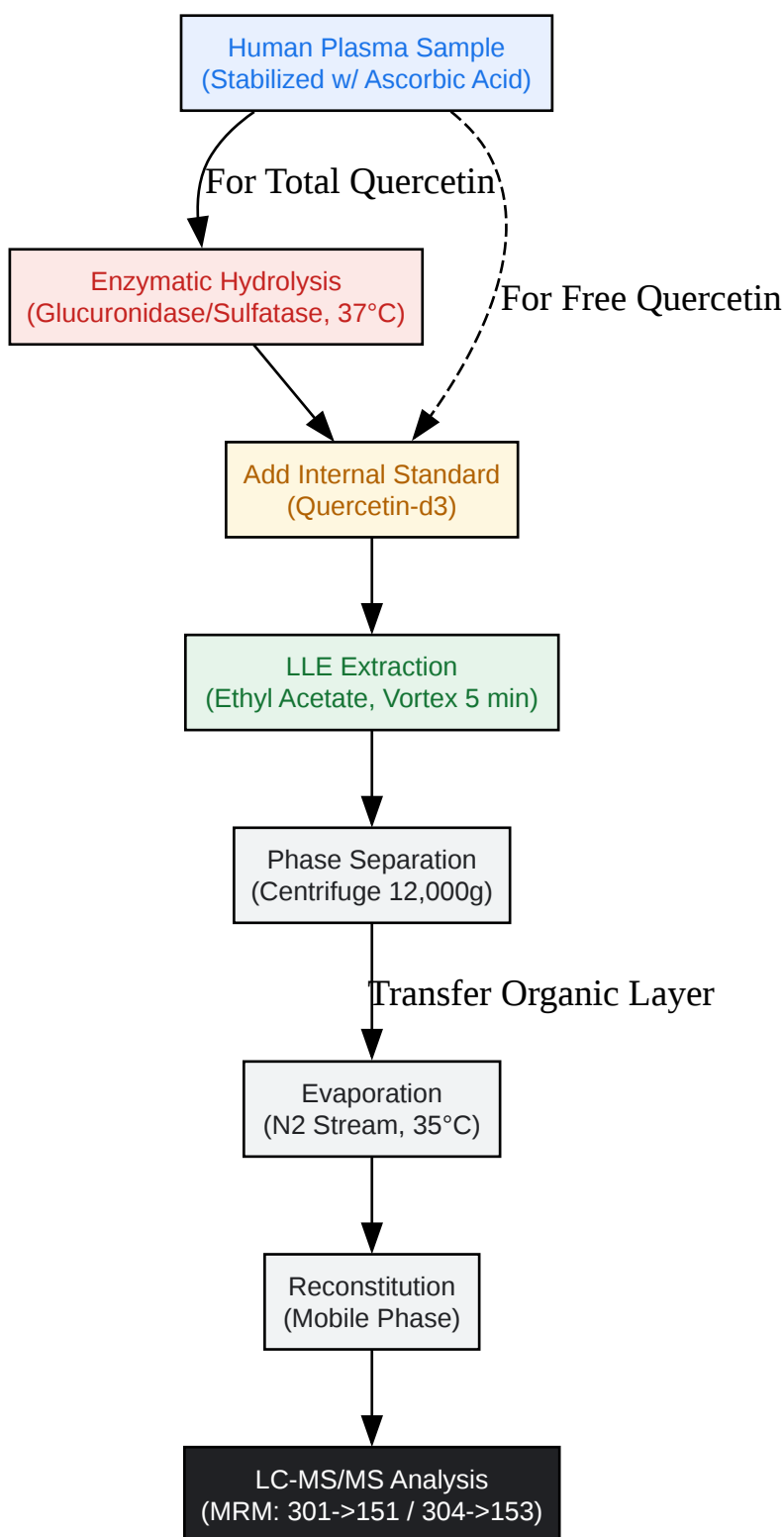
- Why LLE? It yields cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
- Add 500 µL of Extraction Solvent (Ethyl Acetate or MTBE).
- Vortex vigorously for 5 minutes.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.

- Transfer 400 μL of the upper organic layer to a fresh glass vial.
- Evaporate to dryness under Nitrogen stream at 35°C.

Step 5: Reconstitution

- Reconstitute residue in 100 μL of Mobile Phase (80:20 Water:MeOH with 0.1% FA).
- Vortex for 1 min and centrifuge.
- Inject 5-10 μL into LC-MS/MS.

Workflow Visualization



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Figure 1: Step-by-step sample preparation workflow for Total Quercetin quantification.

Method Validation Parameters

Validation should follow FDA Bioanalytical Method Validation Guidance (2018).

Parameter	Acceptance Criteria	Experimental approach
Linearity		6-8 non-zero standards (e.g., 1 – 1000 ng/mL). Weighting
Accuracy	±15% (±20% at LLOQ)	5 replicates at LLOQ, Low, Mid, High QC.
Precision	CV < 15% (20% at LLOQ)	Intra-day and Inter-day assessment.
Recovery	Consistent across levels	Compare extracted QC area vs. post-extraction spiked blank.
Matrix Effect	85-115%	Compare post-extraction spiked blank vs. neat solution.
Stability	±15% deviation	Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Expert Insight - Troubleshooting:

- **Peak Tailing:** Quercetin can chelate with trace metals in the LC system. Passivating the system with phosphoric acid or using a "medronic acid" doped mobile phase can improve peak shape.
- **Carryover:** Due to its planar structure, quercetin can stick to the needle. Use a needle wash containing 10% Acetone or Isopropanol.

References

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